1-(3,4-Difluorophenyl)cyclopropanemethanamine

CNS Drug Discovery 5-HT2C Agonist Patent Data

Researchers need structurally precise fluorinated cyclopropylamines to validate SAR hypotheses without positional isomer ambiguity. This compound delivers that exact 3,4-difluoro substitution pattern. - **Application:** Key scaffold for 5-HT2C receptor agonist SAR (per EP3250549) and MAO-A/B inhibition probes. - **Reactivity:** Primary amine building block for amide bonds or reductive amination. - **Supply:** Packaged for R&D; global shipping available.

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
Cat. No. B15047624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorophenyl)cyclopropanemethanamine
Molecular FormulaC10H11F2N
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CC1(CN)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C10H11F2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2
InChIKeyFTXCAWQACLEBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Difluorophenyl)cyclopropanemethanamine Overview


1-(3,4-Difluorophenyl)cyclopropanemethanamine (CAS# 1368712-82-6) is a fluorinated phenylcyclopropylamine derivative with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol [1]. It is characterized by a cyclopropane ring linked to a methanamine group and a 3,4-difluorophenyl substituent. This compound functions primarily as a versatile research chemical and building block in medicinal chemistry . Its structure incorporates both a cyclopropylamine motif and a difluorophenyl ring, features that are commonly explored in drug discovery for their ability to modulate molecular properties such as metabolic stability and binding affinity [2].

Workflow
Fluorinated phenylcyclopropylamine building block
Selection
3,4-Difluorophenyl substitution pattern
Use Context
CNS research scaffold exploration

1-(3,4-Difluorophenyl)cyclopropanemethanamine Substitution Specificity


Direct substitution of 1-(3,4-Difluorophenyl)cyclopropanemethanamine with other cyclopropylamines or even other fluorinated phenyl analogs is not chemically or biologically straightforward. Research on the broader class of fluorinated phenylcyclopropylamines demonstrates that the regiochemistry of fluorine substitution on the phenyl ring and the stereochemistry of the cyclopropane moiety have a strong influence on key properties, including inhibition potency, physicochemical parameters like pKa and logD, and membrane permeability [1]. This indicates that even minor structural changes can lead to unpredictable and often significant alterations in a compound's biological activity and suitability for a given application. Therefore, the precise 3,4-difluoro substitution pattern of this compound is a defining characteristic that cannot be assumed to be interchangeable with other isomers or analogs without extensive re-validation [2].

Fluorine regiochemistry is critical; 3,4-difluoro substitution may not be replicated by other isomers, and MAO/5-HT2C activity may shift unpredictably.
Cyclopropane stereochemistry and substitution can alter pKa, logD, and membrane permeability, limiting direct interchange with close structural analogs.

1-(3,4-Difluorophenyl)cyclopropanemethanamine Quantitative Evidence


5-HT2C Receptor Agonist Potential

A granted European patent (EP3250549) covers a broad class of cyclopropylmethanamines, which includes 1-(3,4-difluorophenyl)cyclopropanemethanamine and its derivatives, as selective 5-HT(2C) receptor agonists [1]. The patent's priority application was filed in 2015, indicating early-stage interest in this scaffold for CNS applications. No direct, quantitative IC50, Ki, or EC50 data for the exact target compound was provided in the searchable patent summary, precluding a head-to-head performance comparison.

5-HT2C Agonist Class
Class-level
Patent-protected class member; no direct potency data available
Supports CNS research scaffold selection
Verify receptor binding and functional assay data
CNS Drug Discovery 5-HT2C Agonist Patent Data

Commercial Purity Specification

According to a vendor's technical datasheet, 1-(3,4-Difluorophenyl)cyclopropanemethanamine (CAS 1368712-82-6) is commercially available with a minimum specified purity of 95% . This level of purity is standard for many research-grade building blocks and provides a quantitative benchmark for procurement. No comparable purity data for a directly related analog from the same vendor is provided, limiting the strength of this as a differentiator.

Purity Specification
Data to verify
≥95% (vendor specification)
Meets research-grade procurement benchmark
Confirm with certificate of analysis
Chemical Procurement Building Block Purity

1-(3,4-Difluorophenyl)cyclopropanemethanamine Key Applications


CNS Drug Discovery: 5-HT2C Agonist Scaffold

This compound serves as a key scaffold for researchers investigating novel 5-HT2C receptor agonists, as indicated by its inclusion in the broad claims of patent EP3250549 [1]. Procuring this specific difluorinated analog allows for systematic structure-activity relationship (SAR) studies to determine how the 3,4-difluoro substitution pattern on the phenyl ring affects receptor binding, functional activity, and selectivity compared to other regioisomers or unsubstituted variants.

Fluorinated Building Block for Derivatization

As a primary amine, 1-(3,4-difluorophenyl)cyclopropanemethanamine is a versatile synthetic intermediate . Its primary application is as a building block for generating libraries of novel compounds through amide bond formation, reductive amination, or other amine-specific reactions. The presence of the 3,4-difluorophenyl group introduces specific electronic and steric properties that can be exploited to modulate the pharmacokinetic profile of a lead compound, a key rationale for its selection in medicinal chemistry campaigns [2].

Monoamine Oxidase Interaction Studies

Given the well-established role of fluorinated phenylcyclopropylamines as monoamine oxidase (MAO) inhibitors [2], this compound can be employed as a chemical probe to study the structural determinants of MAO-A and MAO-B inhibition. Researchers can use it to compare its inhibitory profile and binding mode against unsubstituted tranylcypromine or other halogenated analogs to elucidate the specific contribution of the 3,4-difluoroaryl group to enzyme-ligand interactions.

Application
Selection Property
Validation Focus
CNS 5-HT2C agonist scaffold research
3,4-Difluorophenyl substitution
Receptor binding and functional assay profiling
Fluorinated building block synthesis
Primary amine handle for derivatization
SAR library and ADME property modulation
MAO enzyme interaction studies
Fluorinated cyclopropylamine core
MAO-A/B inhibition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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